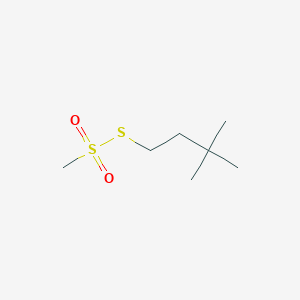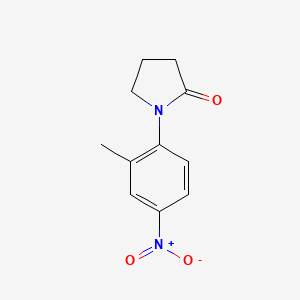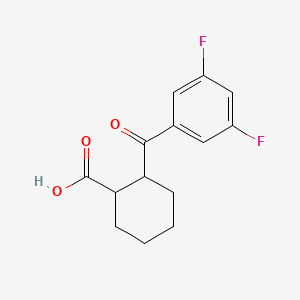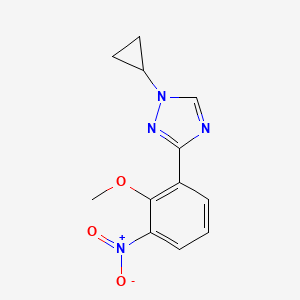
1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a cyclopropyl group and a 2-methoxy-3-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Substitution with the 2-Methoxy-3-Nitrophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the triazole ring is reacted with a 2-methoxy-3-nitrobenzene derivative under suitable conditions, such as the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: The compound is used as a probe to study biological pathways and enzyme functions.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopropyl-3-(2-methoxyphenyl)-1H-1,2,4-triazole: Lacks the nitro group, which may result in different biological activity.
1-Cyclopropyl-3-(3-nitrophenyl)-1H-1,2,4-triazole: Lacks the methoxy group, which may affect its solubility and reactivity.
1-Cyclopropyl-3-(2-methoxy-4-nitrophenyl)-1H-1,2,4-triazole: The position of the nitro group is different, potentially leading to variations in its chemical and biological properties.
Uniqueness
1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole is unique due to the specific arrangement of its substituents, which can influence its reactivity, solubility, and interaction with biological targets. The presence of both the methoxy and nitro groups in specific positions on the phenyl ring can result in distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C12H12N4O3 |
|---|---|
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C12H12N4O3/c1-19-11-9(3-2-4-10(11)16(17)18)12-13-7-15(14-12)8-5-6-8/h2-4,7-8H,5-6H2,1H3 |
Clave InChI |
RDTOWBQBOFWENW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=C1[N+](=O)[O-])C2=NN(C=N2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


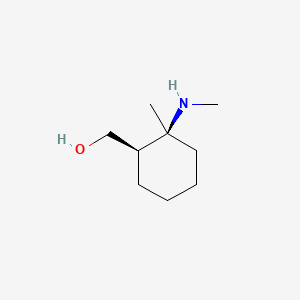
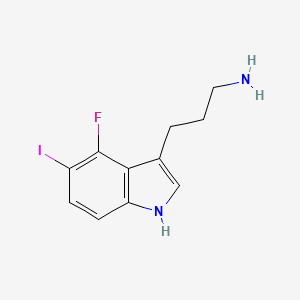
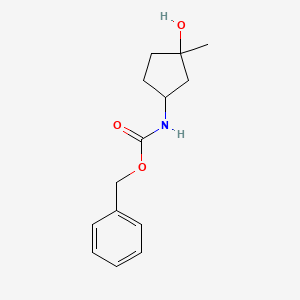
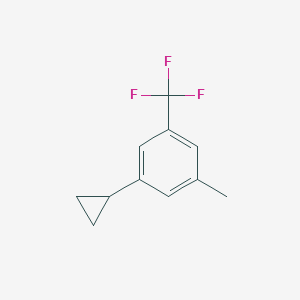
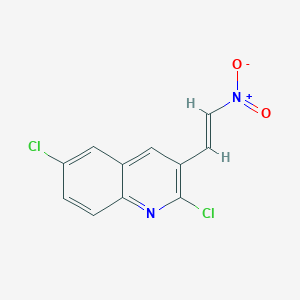
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B15338281.png)
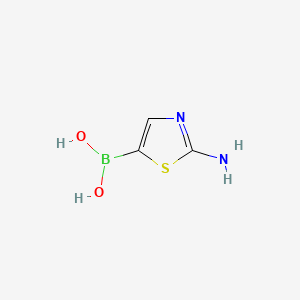

![5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B15338301.png)
![2-Boc-2,3,4,4a-tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B15338305.png)
